2-bromo-5-chloro-N-methylaniline

Catalog No.
S15912123
CAS No.
M.F
C7H7BrClN
M. Wt
220.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-chloro-N-methylaniline

Product Name

2-bromo-5-chloro-N-methylaniline

IUPAC Name

2-bromo-5-chloro-N-methylaniline

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

InChI

InChI=1S/C7H7BrClN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3

InChI Key

GKGLRMIRFBTKCR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)Br

2-Bromo-5-chloro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7_7H8_8BrClN. It is a derivative of aniline characterized by the substitution of bromine and chlorine atoms at the 2 and 5 positions, respectively, along with a methyl group attached to the nitrogen atom. This compound is recognized for its unique reactivity and is utilized in various chemical research and synthesis applications. Its hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings .

  • Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
  • Coupling Reactions: It can engage in coupling reactions to form more complex organic molecules.

Common Reagents and Conditions

  • Substitution Reactions: Typically involve halogenating agents, nucleophiles, and bases.
  • Oxidation and Reduction: Common reagents include hydrogen peroxide, sodium borohydride, and palladium catalysts.
  • Coupling Reactions: Often utilize reagents such as copper iodide and palladium catalysts .

The biological activity of 2-Bromo-5-chloro-N-methylaniline hydrochloride has been explored in various contexts. It serves as a precursor in the synthesis of pharmaceutical compounds and is used in studies evaluating enzyme interactions and protein modifications. Its unique structure allows for potential applications in medicinal chemistry, particularly in developing new therapeutic agents .

Synthetic Routes

The synthesis of 2-Bromo-5-chloro-N-methylaniline hydrochloride generally involves several steps:

  • Nitration: Aniline is nitrated to introduce a nitro group.
  • Reduction: The nitro group is reduced to an amino group.
  • Bromination and Chlorination: The amino group is substituted with bromine and chlorine at the 2 and 5 positions.
  • Methylation: The nitrogen atom undergoes methylation to yield N-methylaniline.

These steps can be optimized for yield and purity through controlled reaction conditions, such as temperature, pressure, and the use of catalysts .

2-Bromo-5-chloro-N-methylaniline hydrochloride has a wide range of applications:

  • Chemical Research: Used as an intermediate in synthesizing complex organic molecules.
  • Biological Studies: Employed in studying enzyme interactions and modifications to proteins.
  • Pharmaceutical Development: Acts as a precursor for creating various pharmaceutical compounds.
  • Industrial Use: Utilized in producing dyes, pigments, and other industrial chemicals .

Research into the interaction studies involving 2-Bromo-5-chloro-N-methylaniline hydrochloride has focused on its reactivity with various biological targets. These studies help elucidate its mechanism of action in biological systems, contributing to the understanding of how it may affect enzymatic processes or cellular functions.

Similar Compounds

  • 2-Bromo-5-fluoro-N-methylaniline hydrochloride
  • 2-Bromo-5-chloroaniline
  • 2-Bromo-4-chloro-N-methylaniline

Uniqueness

The uniqueness of 2-Bromo-5-chloro-N-methylaniline hydrochloride lies in the specific positioning of its bromine and chlorine substituents. This arrangement imparts distinct reactivity patterns compared to similar compounds, making it particularly valuable in synthetic chemistry and biological applications. Its ability to participate in diverse

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

218.94504 g/mol

Monoisotopic Mass

218.94504 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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